molecular formula C9H10BrNO B12619186 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one CAS No. 917872-32-3

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one

Cat. No.: B12619186
CAS No.: 917872-32-3
M. Wt: 228.09 g/mol
InChI Key: UWFVDDSAKZCQAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a carbonyl group, which is further connected to a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(3-methylpyridin-2-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at room temperature and stirring the reaction mixture for a specific period to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinyl ketones.

    Reduction: 1-(3-Methylpyridin-2-yl)propan-1-ol.

    Oxidation: 3-Methylpyridine-2-carboxylic acid.

Scientific Research Applications

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpyridin-2-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring, leading to different chemical and biological properties.

    2-Bromo-1-(3-chloropyridin-2-yl)propan-1-one: Contains a chlorine atom on the pyridine ring, which can influence its reactivity and biological activity.

Uniqueness

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one is unique due to the presence of both a bromine atom and a methyl-substituted pyridine ring. This combination imparts distinct reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

917872-32-3

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-1-(3-methylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6-4-3-5-11-8(6)9(12)7(2)10/h3-5,7H,1-2H3

InChI Key

UWFVDDSAKZCQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C(C)Br

Origin of Product

United States

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